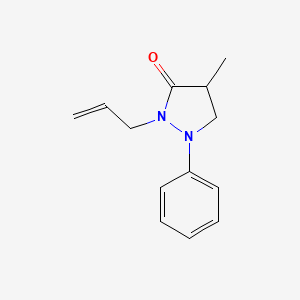

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one

CAS No.: 888501-00-6

Cat. No.: VC2742605

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888501-00-6 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |

| Standard InChI Key | AACBSODMRGHSTH-UHFFFAOYSA-N |

| SMILES | CC1CN(N(C1=O)CC=C)C2=CC=CC=C2 |

| Canonical SMILES | CC1CN(N(C1=O)CC=C)C2=CC=CC=C2 |

Introduction

Chemical Properties and Structure

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one features a distinctive molecular structure with specific substituents on a pyrazolidinone core. The compound possesses an allyl group at position 2, a methyl group at position 4, and a phenyl ring attached to nitrogen at position 1.

| Property | Value |

|---|---|

| CAS Number | 888501-00-6 |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| SMILES | O=C1N(CC=C)N(C2=CC=CC=C2)CC1C |

| Structure | Five-membered ring with two nitrogen atoms and a carbonyl group |

The structural composition includes a saturated five-membered heterocyclic ring containing a carbonyl group at position 3 and two nitrogen atoms at positions 1 and 2. The nitrogen at position 1 bears a phenyl substituent, while the nitrogen at position 2 carries an allyl group. The carbon at position 4 is substituted with a methyl group, contributing to the compound's unique reactivity profile.

Structural Characteristics and Tautomerism

The pyrazolidinone scaffold in 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one exhibits interesting structural characteristics that influence its physical and chemical properties. In particular, tautomerism is a significant phenomenon observed in related N-substituted pyrazolones.

Studies on similar compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that these molecules can exist in different tautomeric forms depending on the environment. X-ray crystal structure analyses of related compounds reveal that they often exist as dimers in the solid state, with molecules connected through intermolecular hydrogen bonds .

For example, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol tautomer in the solid state and in nonpolar solvents, forming dimeric structures through hydrogen bonding. In polar solvents like DMSO-d₆, these hydrogen bonds are disrupted, leading to monomeric structures .

Spectroscopic Characteristics

While specific spectroscopic data for 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one is limited in the literature, insights can be derived from data on structurally related compounds.

NMR Spectroscopy

NMR spectroscopy of related N-substituted pyrazolidinones provides valuable structural information:

-

¹H NMR typically shows characteristic signals for:

-

Aromatic protons of the phenyl ring (approximately 7.0-7.6 ppm)

-

Allyl group protons (CH₂ at ~4.0-4.5 ppm, CH at ~5.5-6.0 ppm, terminal CH₂ at ~4.9-5.2 ppm)

-

Methyl group protons (around 1.5-2.0 ppm)

-

Pyrazolidinone ring CH₂ protons (approximately 3.0-4.0 ppm)

-

-

¹³C NMR would typically exhibit:

Studies on related compounds like 1-phenyl-1H-pyrazol-3-ol have shown that ¹⁵N NMR can be particularly useful in elucidating the tautomeric form, with characteristic chemical shift differences between the two nitrogen atoms indicating sp² and sp³ hybridization states .

Biological Activities

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one exhibits diverse biological activities that make it a compound of interest for potential therapeutic applications:

Anti-inflammatory Properties

The compound shows promising anti-inflammatory activity, potentially through inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory processes. Research indicates that similar compounds exhibit significant activity against these enzymes, which suggests potential applications in the management of inflammatory conditions.

Antimicrobial Properties

There are indications that 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one possesses antimicrobial activities, making it potentially useful for addressing bacterial or fungal infections. This property adds to the compound's versatility as a potential therapeutic agent.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one requires comparison with structurally related compounds:

Effect of the Allyl Group

The allyl group at position 2 likely contributes to the compound's lipophilicity and may influence its ability to cross biological membranes. Additionally, the allyl group provides a site for potential further functionalization or metabolic transformation, which could be exploited for developing derivatives with enhanced biological activities .

Comparison with Structural Analogues

| Compound | Key Structural Difference | CAS Number | Molecular Weight |

|---|---|---|---|

| 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one | Allyl at N-2 position | 888501-00-6 | 216.28 g/mol |

| 4-Methyl-1-phenylpyrazolidin-3-one | No N-2 substituent | - | 176.21 g/mol |

| 4-Methyl-2-phenylpyrazolidin-3-one | Phenyl at N-2 instead of allyl | 14776-41-1 | 176.21 g/mol |

| 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | Hydroxymethyl at C-4 | 13072-89-4 | 206.24 g/mol |

These structural variations significantly impact the compounds' physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influence their biological activities .

Future Research Directions

Research on 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one presents several promising avenues for future investigation:

Comprehensive Biological Evaluation

More detailed studies of the compound's anti-inflammatory, antioxidant, and antimicrobial activities would help establish its full therapeutic potential. Specific assays targeting relevant enzymes and biological pathways would provide valuable insights into its mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume